molecular formula C25H16O5 B4045466 3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4045466
M. Wt: 396.4 g/mol
InChI Key: RWRSSHJLZXPYCS-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxole group, a furochromenone group, and a phenyl group. These groups are common in many bioactive compounds and could potentially contribute to various biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The presence of the oxygen atoms in the benzodioxole and furochromenone groups could potentially participate in hydrogen bonding interactions .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the aromatic rings could undergo electrophilic aromatic substitution reactions. The carbonyl group in the furochromenone could undergo nucleophilic addition reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Angular Furocoumarins : The compound 9-methyl-1-phenyl-7H-furo[3,2-f]chromen-7-one, a derivative of the specified chemical, was synthesized using the Williamson reaction and cyclization in polyphosphoric acid. This synthesis is significant for creating angular furocoumarin derivatives, which are useful in various chemical studies (El-Gogary, Hashem, & Khodeir, 2015).

Pharmaceutical and Biological Applications

  • Antimicrobial and Anticancer Properties : A related compound, 3-Chloro-3-(4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromen-6-yl)prop-2-enal, was used to synthesize various heterocyclic systems linked to furo[3,2-g]chromene. These compounds exhibited variable antimicrobial and anticancer activities, highlighting the potential pharmaceutical applications of these derivatives (Ibrahim et al., 2022).

Molecular Docking and Pharmacological Study

  • Molecular Docking and Antimicrobial Study : Novel thiopyrimidine derivatives of a related compound, 3-(2-(ethylthio)-6-phenyl-3,4-dihydropyrimidin-4-yl)-4H-benzo[h]chromen-4-one, were synthesized and evaluated for antibacterial properties. The molecular docking studies indicated these compounds as potential inhibitors, further emphasizing the chemical's relevance in drug discovery (Lal, Paliwal, & Bagade, 2018).

Novel Synthetic Pathways

  • Green Synthesis of Functionalized Chromenes : A green, catalyst-free, solvent-free synthesis method was developed for benzo[f]furo[3,2-c]chromen-4-(5H)-ones, demonstrating the environmental and efficiency advantages of novel synthetic methods for related chromenone compounds (Kumar, Kaur, Gupta, & Sharma, 2015).

Spectroscopic Analysis

  • Dipole Moment Estimation : The electronic absorption and fluorescence spectra of similar coumarin derivatives were studied to estimate their ground-state and excited-state dipole moments. This research aids in understanding the electronic properties of these compounds (Evale, Hanagodimath, Khan, & Kulkarni, 2009).

Safety and Hazards

Without specific studies, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. It could also be interesting to explore its interactions with various biological targets .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16O5/c1-14-24-19(20(12-27-24)16-7-8-21-22(9-16)29-13-28-21)10-18-17(11-23(26)30-25(14)18)15-5-3-2-4-6-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRSSHJLZXPYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C4=CC5=C(C=C4)OCO5)C(=CC(=O)O2)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

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